Aceclidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

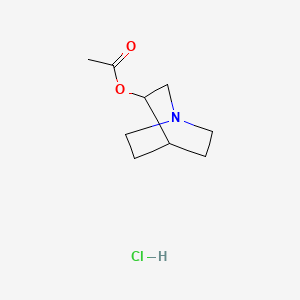

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWSARSTZGNKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN2CCC1CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976587 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6109-70-2 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6109-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceclidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidin-3-yl acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B22O325Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aceclidine Hydrochloride: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine hydrochloride is a parasympathomimetic agent that functions as a selective muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Its clinical utility, particularly in ophthalmology for the treatment of presbyopia, stems from a pupil-selective mechanism of action that distinguishes it from non-selective miotics like pilocarpine.[2][3] Aceclidine preferentially stimulates muscarinic receptors on the iris sphincter muscle while having minimal effect on the ciliary muscle.[4][5][6] This targeted activity induces a "pinhole" effect that enhances the depth of focus and improves near visual acuity without causing significant accommodative spasm or myopic shift.[2][3] This guide provides an in-depth examination of aceclidine's receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate its mechanism of action.

Receptor Binding Profile

Aceclidine's pharmacological effects are mediated through its direct interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[1][7] The drug exhibits functional selectivity, with a more pronounced agonist activity at specific receptor subtypes, which underpins its therapeutic efficacy and side-effect profile.[1]

1.1. Muscarinic Receptor Subtype Affinity

Aceclidine is a potent cholinergic agonist that demonstrates differential binding affinity across the mAChR subtypes.[1] Studies in isolated rabbit iris muscle indicate that aceclidine, similar to the non-selective agonist carbachol, binds to both high- and low-affinity states of the muscarinic receptor.[8][9] In contrast, pilocarpine was observed to bind to only a single affinity state. The physiological response—contraction of the iris muscle—was found to be consistent with the activation of the low-affinity receptor state.[8][9] While comprehensive quantitative binding data across all human receptor subtypes is not fully detailed in the provided literature, aceclidine is established as a modulator of the M3 receptor and an agonist at the M1 receptor.[10][11][12]

Table 1: Quantitative Binding and Functional Affinity of Aceclidine

| Receptor Subtype | G-Protein Coupling | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| M1 | Gq/11 | EC50 | 40 μM | [10][11][12] |

| M2 | Gi/o | - | Data not available | - |

| M3 | Gq/11 | Primary Target | Modulator/Agonist | [1][10][11] |

| M4 | Gi/o | - | Data not available | - |

| M5 | Gq/11 | - | Data not available | - |

1.2. Experimental Protocol: Competitive Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor.[13] This protocol describes a typical competitive assay used to characterize aceclidine's binding to muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK) stably expressing a single human muscarinic receptor subtype (M1-M5).[14]

-

Reagent Preparation:

-

Radioligand: A high-affinity muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is prepared in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[14][15] The concentration is typically set near the radioligand's dissociation constant (Kd).[14]

-

Test Compound: A stock solution of this compound is created and serially diluted to generate a range of concentrations.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine is used to determine background binding.[14]

-

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with the radioligand and varying concentrations of aceclidine (or atropine for NSB wells).[14] Incubation is carried out at a controlled temperature (e.g., room temperature) until binding equilibrium is reached.[15]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes (bound radioligand) while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold assay buffer to remove residual unbound ligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as a function of aceclidine concentration, and the IC50 (concentration of aceclidine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Core Signaling Pathways

Upon binding, aceclidine activates distinct intracellular signaling cascades depending on the G-protein to which the muscarinic receptor subtype is coupled. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1]

2.1. Gq/11 Signaling Pathway (M1 & M3 Receptors)

Aceclidine's primary effect in the eye, muscle contraction, is mediated by the Gq/11 pathway.[7]

-

Receptor Activation: Aceclidine binds to and activates M1 or M3 receptors on the cell surface.[1]

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

PLC Activation: The activated Gαq/11 subunit dissociates and stimulates the enzyme Phospholipase C (PLC).[7]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]

-

Cellular Response: The surge in intracellular Ca2+ concentration leads to the activation of calcium-dependent proteins, such as myosin light-chain kinase (MLCK), which in smooth muscle cells results in contraction.[7]

2.2. Gi/o Signaling Pathway (M2 & M4 Receptors)

Activation of M2 and M4 receptors by an agonist leads to the inhibition of adenylyl cyclase.

-

Receptor Activation: An agonist binds to and activates M2 or M4 receptors.

-

G-Protein Activation: The receptor activates the associated Gi/o protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit dissociates and directly inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Cellular Response: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and modulation of various downstream cellular functions.

2.3. Experimental Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the downstream effect of Gq/11 activation and is used to determine the potency (EC50) of agonists like aceclidine at M1, M3, and M5 receptors.[13]

Methodology:

-

Cell Culture: Cells expressing the Gq/11-coupled muscarinic receptor of interest are seeded in a multi-well plate (e.g., 384-well).[15]

-

Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[13]

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). An initial baseline fluorescence reading is taken. Serial dilutions of aceclidine are then automatically added to the wells.[13][16]

-

Signal Detection: The instrument continuously monitors the fluorescence intensity in each well in real-time. Binding of aceclidine to the receptor triggers Ca2+ release, which causes the dye to fluoresce brightly.

-

Data Analysis: The change in fluorescence intensity is plotted against the concentration of aceclidine to generate a concentration-response curve. The EC50 value, representing the concentration that produces 50% of the maximal response, is calculated from this curve.[13]

Physiological Mechanism in the Eye

The therapeutic effect of aceclidine in presbyopia is a direct result of its selective action on the smooth muscles of the iris and ciliary body.[17]

-

Action on Iris Sphincter: Aceclidine is a potent agonist at the M3 receptors located on the iris sphincter muscle.[1][18] This leads to strong, sustained contraction of this muscle, resulting in significant miosis (pupil constriction).[4][6]

-

Action on Ciliary Muscle: In contrast, aceclidine has a minimal effect on the M3 receptors of the ciliary muscle.[5][17] This "ciliary-sparing" action is a key differentiator from non-selective miotics. Pilocarpine, for example, strongly stimulates the ciliary muscle, causing contraction that leads to an anterior shift of the lens and a myopic shift in vision.[3][19]

-

The Pinhole Effect: The significant miosis (<2 mm pupil) induced by aceclidine creates a pinhole effect, which increases the depth of focus.[3][19] This allows light from near objects to focus more clearly on the retina, improving near visual acuity without the need for significant muscular accommodation.[2]

-

Therapeutic Outcome: The net result is improved near vision with a preserved or unaffected distance vision, as the unwanted myopic shift and accommodative spasm are avoided.[2][3] This provides a favorable efficacy and safety profile for the treatment of presbyopia.

Conclusion

The mechanism of action of this compound is characterized by its selective agonism at muscarinic acetylcholine receptors. Its clinical success in treating presbyopia is founded on its ability to potently stimulate M3 receptors on the iris sphincter while largely sparing the ciliary muscle. This selectivity, demonstrable through receptor binding and functional assays, leads to significant pupillary constriction and an enhanced depth of focus via the pinhole effect, without the adverse accommodative and refractive effects associated with non-selective cholinergic agents. This targeted pharmacological profile represents a significant advancement in the management of presbyopia.

References

- 1. Aceclidine | 827-61-2 | Benchchem [benchchem.com]

- 2. Aceclidine - Wikipedia [en.wikipedia.org]

- 3. A New Era in Presbyopia Treatment: The Promise of VIZZ (Aceclidine) | Defocus Media [defocusmediagroup.com]

- 4. drugs.com [drugs.com]

- 5. Aceclidine: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]

- 6. Aceclidine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Aceclidine and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. immune-system-research.com [immune-system-research.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. ESCRS - All-day Near Vision in View [escrs.org]

Aceclidine Hydrochloride: A Technical Guide to its Pharmacology and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine hydrochloride is a cholinergic agonist that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Primarily utilized in ophthalmology, it is indicated for the treatment of presbyopia in adults.[3] This document provides a comprehensive overview of the pharmacology and pharmacokinetics of aceclidine, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and experimental workflows. Aceclidine's mechanism of action is distinguished by its pupil-selective activity, which produces a "pinhole effect" to improve near vision with minimal impact on the ciliary muscle, thereby reducing the myopic shift associated with other miotic agents.[4][5][6]

Pharmacology

Mechanism of Action

Aceclidine is a parasympathomimetic agent that acts as a selective muscarinic acetylcholine receptor agonist.[1][4] Its primary therapeutic effect in the eye is mediated through the stimulation of muscarinic receptors located on the iris sphincter muscle.[3][4] This stimulation leads to the contraction of the muscle, resulting in pupillary constriction (miosis).[1]

Unlike less selective miotic agents such as pilocarpine, aceclidine demonstrates a significant preference for the iris sphincter over the ciliary muscle.[5][7] This "pupil-selective, ciliary-sparing" action is crucial to its clinical utility in presbyopia.[5] By constricting the pupil to a diameter of less than 2 millimeters, aceclidine induces a "pinhole effect," which increases the depth of focus and enhances near visual acuity.[4][7][8] The minimal stimulation of the ciliary muscle means it does not cause significant accommodative spasm or a myopic shift, which are common side effects of other cholinergic agonists.[4][5]

In the context of glaucoma, aceclidine's miotic action also facilitates the outflow of aqueous humor through the trabecular meshwork, which helps to reduce intraocular pressure.[4][9]

Signaling Pathway

Upon binding to muscarinic receptors, specifically the M3 subtype on the iris sphincter smooth muscle, aceclidine initiates a G-protein coupled receptor (GPCR) signaling cascade.[9] This activation stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[9] The subsequent increase in intracellular calcium levels leads to the contraction of the smooth muscle cells of the iris sphincter, resulting in miosis.[9]

Receptor Binding and Functional Activity

Aceclidine and its enantiomers have been characterized for their binding affinity and functional potency at various muscarinic receptor subtypes. The (S)-(+)-enantiomer is generally more potent than the R-(-)-isomer.[10] Studies in isolated rabbit iris muscle show that aceclidine, similar to carbachol, binds to both high- and low-affinity states of the muscarinic receptor, which differs from pilocarpine that binds to a single affinity state.[11][12] The contractile response in the iris muscle appears to be mediated by the low-affinity state of the receptor.[11][12]

Table 1: Functional Potency (EC₅₀) of (S)-Aceclidine at Human Muscarinic Receptors

| Receptor Subtype | Assay Type | EC₅₀ (μM) | Maximal Response (% of Carbachol) |

|---|---|---|---|

| M1 | Phosphoinositide Hydrolysis | 40[13][14] | - |

| M2 | cAMP Accumulation Inhibition | - | - |

| M3 | Phosphoinositide Hydrolysis | - | - |

| M4 | cAMP Accumulation Inhibition | - | - |

| M5 | Phosphoinositide Hydrolysis | - | - |

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following topical ophthalmic administration, aceclidine is absorbed locally through the corneal and conjunctival tissues, leading to a rapid onset of action.[4][9] Its distribution is primarily localized to the ocular tissues, which minimizes systemic exposure and the risk of systemic accumulation.[4] Due to its localized site of action, systemic metabolism of aceclidine is limited.[4] While specific details on its metabolic pathways and excretion are not extensively documented, systemic levels of aceclidine and its metabolites are expected to be low after topical ocular use.[3]

Table 2: Summary of Aceclidine Pharmacokinetic Properties

| Parameter | Description |

|---|---|

| Absorption | Readily absorbed through corneal and conjunctival tissues after topical administration.[4][9] |

| Distribution | Primarily localized to ocular tissues with minimal systemic exposure.[4] |

| Metabolism | Systemic metabolism is limited.[4] |

| Excretion | Systemic levels of aceclidine and its metabolites are low.[3] |

| Onset of Action | Rapid; improvement in near vision seen within approximately 30 minutes.[4][6][15] |

| Duration of Effect | Up to 8-10 hours.[4][5][15] |

Clinical Efficacy and Safety

The approval of aceclidine ophthalmic solution was based on the results from the CLARITY Phase 3 clinical trial program.[6][8][16] These randomized, double-masked, vehicle-controlled trials demonstrated statistically significant improvements in near vision for participants treated with aceclidine.

Table 3: Key Efficacy Results from the CLARITY 2 Trial (LNZ100 vs. Vehicle)

| Time Point Post-instillation | % of Participants with ≥3-Line Improvement in Near Vision |

|---|---|

| 30 minutes | 71%[6][8] |

| 3 hours (Primary Endpoint) | 71%[6][8] |

| 10 hours | 40%[6][8] |

Near visual acuity was assessed at 40 cm using monocular Best-Corrected Distance Visual Acuity (BCDVA).[8]

Aceclidine was generally well-tolerated in the clinical trials.[8] The most common treatment-related adverse events were mild and transient, including instillation site irritation (stinging), visual impairment (dimness of vision), and hyperemia (eye redness).[6][8] No serious treatment-related adverse events were reported.[6][8]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.

Objective: To determine the inhibitory constant (Ki) of aceclidine at M1-M5 muscarinic receptors.

Methodology:

-

Cell Culture & Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells, stably transfected with human M1, M2, M3, M4, or M5 receptors, are cultured. A crude membrane preparation is then obtained via homogenization and centrifugation.[10]

-

Binding Reaction: The cell membranes are incubated with a known concentration of a high-affinity muscarinic radioligand (e.g., [³H]-Quinuclidinyl benzilate, QNB) and varying concentrations of the test compound (aceclidine).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of aceclidine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Functional assays measure the biological response resulting from a drug-receptor interaction, determining parameters like potency (EC₅₀) and efficacy (Eₘₐₓ).

Objective: To determine the functional potency (EC₅₀) and maximal response (Eₘₐₓ) of aceclidine at M1-M5 receptors.

Methodology:

-

Phosphoinositide Hydrolysis Assay (for M1, M3, M5 receptors):

-

CHO cells expressing the relevant receptor subtype are cultured.

-

Cells are stimulated with varying concentrations of aceclidine.

-

The reaction is stopped, and the amount of inositol phosphates (a downstream product of PLC activation) is quantified.

-

A dose-response curve is generated to determine EC₅₀ and Eₘₐₓ values.[10]

-

-

cAMP Accumulation Inhibition Assay (for M2, M4 receptors):

-

CHO cells expressing the relevant receptor subtype are cultured.

-

Cells are pre-treated with forskolin (to stimulate adenylate cyclase and increase cAMP levels).

-

Cells are then stimulated with varying concentrations of aceclidine.

-

The intracellular cAMP concentration is measured.

-

A dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ for the inhibition of cAMP accumulation.[10]

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Aceclidine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. Aceclidine - Wikipedia [en.wikipedia.org]

- 5. A New Era in Presbyopia Treatment: The Promise of VIZZ (Aceclidine) | Defocus Media [defocusmediagroup.com]

- 6. FDA approval of aceclidine (Vizz): a new chapter in nonsurgical presbyopia management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ESCRS - All-day Near Vision in View [escrs.org]

- 8. Aceclidine: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Aceclidine | 827-61-2 | Benchchem [benchchem.com]

- 11. Aceclidine and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. immune-system-research.com [immune-system-research.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Vizz (aceclidine): Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 16. hcplive.com [hcplive.com]

Synthesis of Aceclidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine hydrochloride is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor agonist. It is primarily utilized in ophthalmology for the treatment of glaucoma by reducing intraocular pressure. The synthesis of this compound is a multi-step process centered around the formation of the key intermediate, 3-quinuclidinol, followed by its esterification and subsequent conversion to the hydrochloride salt. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, including both racemic and enantioselective routes. Detailed experimental protocols for key reactions are provided, along with a summary of quantitative data to facilitate comparison of the different methodologies.

Core Synthesis Strategy

The general synthetic approach to this compound can be dissected into three main stages:

-

Synthesis of 3-Quinuclidinone: The precursor ketone, 3-quinuclidinone, is typically synthesized via an intramolecular Dieckmann condensation of a substituted piperidine derivative.

-

Formation of 3-Quinuclidinol: The ketonic group of 3-quinuclidinone is reduced to a hydroxyl group to form 3-quinuclidinol. This step can be performed using various reducing agents to yield a racemic mixture, or through stereoselective methods to produce a specific enantiomer.

-

Esterification and Salt Formation: The hydroxyl group of 3-quinuclidinol is esterified with an acetyl group, and the resulting aceclidine base is converted to its hydrochloride salt for improved stability and solubility.

This guide will detail the experimental procedures for a common racemic synthesis pathway and also explore enantioselective strategies for the preparation of specific stereoisomers of aceclidine.

Racemic Synthesis of this compound

The most common and cost-effective method for the industrial production of this compound is through a racemic pathway. This involves the non-stereoselective reduction of 3-quinuclidinone.

Pathway Overview

Experimental Protocols

1. Synthesis of 3-Quinuclidinone Hydrochloride from Ethyl Isonicotinate

This procedure involves the alkylation of ethyl isonicotinate, followed by reduction of the pyridine ring, and subsequent Dieckmann condensation.

-

Step 1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine.

-

A solution of ethyl isonicotinate (1.00 mole) and ethyl bromoacetate (1.00 mole) in ethanol is allowed to stand overnight at room temperature and then refluxed for 4 hours.

-

The resulting solution containing 1-carbethoxymethyl-4-carbethoxypyridinium bromide is hydrogenated at 90°C under an initial pressure of 100 atm using a 10% palladium on charcoal catalyst.

-

After the theoretical amount of hydrogen is absorbed, the catalyst is filtered off, and the filtrate is evaporated to dryness.

-

The residue is dissolved in ice-cold water, and the solution is made alkaline with potassium carbonate and extracted with chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed. The resulting oil is distilled under high vacuum to yield 1-carbethoxymethyl-4-carbethoxypiperidine.[1]

-

-

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation.

-

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (0.082 mol) in toluene (10 ml) is added dropwise to a refluxing mixture of potassium tertiary butoxide (0.125 mol) in toluene (50 ml) and THF (5 ml) over 3 hours. The mixture is stirred at reflux for an additional 3 hours.

-

Dilute sulfuric acid is added dropwise to the reaction mass at 50°C.

-

The aqueous layer is collected and heated to reflux for 6 hours to effect hydrolysis and decarboxylation.

-

The pH of the mixture is adjusted to 10.5 with 50% sodium hydroxide solution.

-

The aqueous layer is extracted with chloroform, and the combined organic layers are dried and concentrated to give crude 3-quinuclidinone base, which is purified by recrystallization from hexane. The base is then converted to the hydrochloride salt by treatment with hydrochloric acid.

-

2. Reduction of 3-Quinuclidinone to Racemic 3-Quinuclidinol

-

To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (1.5 g, 0.04 mol) is added in portions over 1 hour.

-

The reaction mixture is stirred for 4 hours at 30-35°C.

-

The reaction mass is extracted with chloroform (3 x 50 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is distilled off under reduced pressure to give crude (RS)-3-quinuclidinol.

-

The crude product is purified by recrystallization from acetone.

3. Esterification of Racemic 3-Quinuclidinol to Aceclidine

-

Racemic 3-quinuclidinol is treated with acetic anhydride.[2]

-

The reaction mixture is worked up to isolate the crude aceclidine base.

4. Formation of this compound

-

The crude aceclidine base is dissolved in a suitable solvent.

-

A solution of hydrogen chloride in anhydrous ether is added to precipitate this compound.[2]

-

The resulting solid is collected by filtration and dried.

Quantitative Data for Racemic Synthesis

| Reaction Step | Starting Material | Product | Reagents | Yield | Purity/Notes |

| 3-Quinuclidinone Synthesis | Ethyl Isonicotinate | 3-Quinuclidinone HCl | Ethyl bromoacetate, H₂/Pd-C, K-t-BuO | 77-82%[1] | Overall yield for the multi-step conversion. |

| Reduction | 3-Quinuclidinone | Racemic 3-Quinuclidinol | Sodium Borohydride | 89% | Recrystallized product. |

| Esterification | Racemic 3-Quinuclidinol | Racemic Aceclidine | Acetic Anhydride | Quantitative[2] | The reaction is reported to proceed in a quantitative manner. |

| Salt Formation | Racemic Aceclidine | Racemic Aceclidine HCl | HCl in ether | High | Typically a high-yielding precipitation. |

Enantioselective Synthesis of this compound

For certain applications, a specific enantiomer of aceclidine may be required. This can be achieved through either asymmetric synthesis of the 3-quinuclidinol intermediate or by resolution of the racemic mixture.

Asymmetric Synthesis via Enzymatic Reduction

This pathway focuses on the stereoselective reduction of 3-quinuclidinone to produce (S)-3-quinuclidinol.

-

Biocatalyst: Whole cells of Rhodococcus erythropolis WY1406 expressing a quinuclidinone reductase.

-

Reaction Medium: Phosphate buffer (100 mM, pH 8.0).

-

Co-substrate: Glucose (for cofactor regeneration).

-

Procedure:

-

A suspension of resting cells of R. erythropolis WY1406 is prepared in the phosphate buffer.

-

3-Quinuclidinone hydrochloride and glucose are added to the cell suspension.

-

The reaction mixture is incubated at 37°C with agitation for approximately 30 hours.

-

Upon completion, the bacterial cells are removed by centrifugation.

-

The supernatant is basified (e.g., with K₂CO₃ to pH 12) and then evaporated under reduced pressure.

-

The residue is extracted with a suitable organic solvent, such as dichloromethane.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under vacuum to yield crude (S)-3-quinuclidinol.

-

Chiral Resolution of Racemic 3-Quinuclidinol

An alternative approach to obtaining an enantiomerically pure precursor is to resolve the racemic mixture of 3-quinuclidinol.

-

Racemic 3-quinuclidinol is resolved using D-(+)-dibenzoyltartaric acid as the resolving agent in a mixed solvent of propanol and acetone (3:1 v/v).[3]

-

The resulting diastereomeric salt of (R)-3-quinuclidinol preferentially crystallizes from the solution.

-

The solid is collected and can be recrystallized to improve enantiomeric purity.

-

The resolved diastereomeric salt is then hydrolyzed to yield (R)-3-quinuclidinol.[3]

Quantitative Data for Enantioselective Syntheses

| Method | Starting Material | Product | Reagents/Catalyst | Yield | Enantiomeric Excess (ee) |

| Enzymatic Reduction | 3-Quinuclidinone | (S)-3-Quinuclidinol | Rhodococcus erythropolis | 93% conversion[4] | >99%[4] |

| Chemical Resolution | Racemic 3-Quinuclidinol | (R)-3-Quinuclidinol | D-(+)-Dibenzoyltartaric acid | 20.4%[3] | 98%[3] |

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The choice of a specific route will depend on the desired final product (racemic mixture or a specific enantiomer) and considerations of cost, scale, and available resources. The racemic synthesis is a robust and high-yielding process suitable for large-scale production. For applications requiring a specific stereoisomer, enzymatic reduction offers a highly selective and efficient method for producing (S)-3-quinuclidinol, while chemical resolution provides a means to obtain (R)-3-quinuclidinol, albeit with a lower theoretical maximum yield. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most appropriate synthetic strategy for their needs.

References

Aceclidine Hydrochloride (CAS 6109-70-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aceclidine Hydrochloride (CAS 6109-70-2), a non-selective muscarinic acetylcholine receptor partial agonist. This document consolidates critical data on its chemical identification, physicochemical properties, pharmacological action, and detailed experimental protocols for its synthesis and analysis.

Chemical Identification and Properties

This compound is the hydrochloride salt of aceclidine, a tertiary amine and an ester of quinuclidinol. It is also known by its alternate names, 3-Acetoxyquinuclidine hydrochloride and 1-Azabicyclo[2.2.2]oct-3-yl acetate hydrochloride.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6109-70-2 | [1] |

| Molecular Formula | C₉H₁₅NO₂ · HCl | [1] |

| Molecular Weight | 205.68 g/mol | [1] |

| Appearance | White to off-white or tan powder/crystalline solid | |

| Melting Point | 166 °C | |

| Solubility | H₂O: ≥15 mg/mL at ~60 °C | |

| Storage Temperature | -20°C |

Pharmacology and Mechanism of Action

Aceclidine is a parasympathomimetic drug that functions as a non-selective partial agonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary therapeutic application is in ophthalmology for the treatment of glaucoma and, more recently, presbyopia. By stimulating muscarinic receptors in the eye, aceclidine causes constriction of the pupil (miosis), which increases the outflow of aqueous humor and consequently reduces intraocular pressure.

Signaling Pathways

Aceclidine exerts its effects by binding to all five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). The downstream signaling cascade is dependent on the G-protein to which the receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by aceclidine, the Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of these receptors by aceclidine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The following diagrams illustrate these signaling pathways.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 3-quinuclidinone hydrochloride, from piperidine-4-carboxylic acid. This intermediate is then reduced to 3-quinuclidinol, which is subsequently acetylated to yield aceclidine. The final step involves the formation of the hydrochloride salt.

Step 1: Synthesis of 3-Quinuclidinone Hydrochloride

This procedure follows an improved method for the synthesis of 3-quinuclidinone hydrochloride from piperidine-4-carboxylic acid.

-

Reaction 1: Esterification of Piperidine-4-carboxylic acid. Piperidine-4-carboxylic acid is reacted with thionyl chloride in ethanol to produce ethyl piperidine-4-carboxylate.

-

Reaction 2: N-alkylation. The resulting ester is condensed with methyl chloroacetate in the presence of a base such as sodium carbonate to yield ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

-

Reaction 3: Dieckmann condensation, hydrolysis, and decarboxylation. A one-pot Dieckmann reaction of the diester using a strong base like potassium tert-butoxide, followed by acidic hydrolysis and decarboxylation, affords 3-quinuclidinone hydrochloride.

Step 2: Reduction of 3-Quinuclidinone to 3-Quinuclidinol

-

3-Quinuclidinone hydrochloride is dissolved in water and catalytically hydrogenated using a platinum oxide catalyst at room temperature under pressure.

-

Alternatively, reduction can be achieved using sodium borohydride in an aqueous solution.

-

The resulting 3-quinuclidinol is then extracted from the basified reaction mixture with an organic solvent like benzene and purified by recrystallization or sublimation.[2]

Step 3: Acetylation of 3-Quinuclidinol to Aceclidine

-

3-Quinuclidinol is reacted with acetic anhydride, typically under reflux conditions, to form aceclidine.[1]

Step 4: Formation of this compound

-

The crude aceclidine base is dissolved in a suitable organic solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid (e.g., in ethanol or ether) to precipitate this compound.

-

The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

The following diagram outlines the general synthetic workflow.

High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating reverse-phase HPLC method can be used for the quantitative analysis of this compound and the determination of its purity. The following is a representative protocol.

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., phosphate or triethylamine-phosphoric acid buffer, pH adjusted to ~3) in an isocratic elution. A common starting ratio is 20:80 (v/v) acetonitrile:buffer. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at 230 nm |

| Column Temperature | 25-30°C |

| Injection Volume | 20 µL |

| Sample Preparation | Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection. |

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates a typical analytical workflow for HPLC analysis.

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Aceclidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aceclidine is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist. Structurally, it possesses a rigid quinuclidine core with a key chiral center, leading to the existence of two enantiomers with distinct pharmacological profiles. This document provides a comprehensive technical overview of the molecular structure, stereochemistry, and pharmacology of aceclidine and its stereoisomers. It includes a detailed summary of its interaction with the five muscarinic receptor subtypes (M1-M5), quantitative data on the potency and efficacy of its enantiomers, detailed experimental protocols for key assays, and visualizations of its stereochemical relationship and associated signaling pathways. This guide is intended to serve as a core resource for professionals engaged in cholinergic drug discovery and development.

Molecular Structure of Aceclidine

Aceclidine is a synthetic cholinergic agent characterized by a bicyclic quinuclidine backbone. This rigid structure is a key determinant of its interaction with the muscarinic receptor binding pocket.

-

Chemical Name (IUPAC): 1-azabicyclo[2.2.2]octan-3-yl acetate

-

Synonyms: 3-Acetoxyquinuclidine, 3-Quinuclidinyl acetate

-

Chemical Formula: C₉H₁₅NO₂

-

Molecular Weight: 169.22 g/mol

-

CAS Number: 827-61-2

The core of the molecule is the 1-azabicyclo[2.2.2]octane system, also known as quinuclidine. An acetate ester group is attached at the 3-position of this bicyclic amine, which is critical for its agonist activity. The protonated form of the tertiary amine has a pKa of 9.3.[1]

Stereoisomers of Aceclidine

The stereochemistry of aceclidine is a critical aspect of its pharmacology, as the biological activity resides primarily in one of its enantiomers.

Chiral Center and Enantiomeric Pair

Aceclidine possesses a single stereocenter at the carbon atom in the 3-position of the quinuclidine ring, where the acetate group is attached.[2] This chirality gives rise to a pair of enantiomers:

-

S-(+)-aceclidine

-

R-(-)-aceclidine

These enantiomers are non-superimposable mirror images of each other and exhibit significant differences in their potency and efficacy at muscarinic receptor subtypes.[1] Generally, the S-(+)-enantiomer is the more potent of the two.[1]

References

Aceclidine hydrochloride as a muscarinic acetylcholine receptor agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine hydrochloride is a potent, non-selective muscarinic acetylcholine receptor agonist that has garnered significant interest for its therapeutic potential, particularly in ophthalmology for the treatment of glaucoma and presbyopia. This technical guide provides a comprehensive overview of the in vitro pharmacology of aceclidine, focusing on its interaction with the five muscarinic acetylcholine receptor subtypes (M1-M5). This document details the binding affinities and functional potencies of its enantiomers, S-(+)-aceclidine and R-(-)-aceclidine, and outlines the experimental protocols for key assays used in its characterization. Furthermore, this guide illustrates the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a parasympathomimetic agent that mimics the effects of acetylcholine at muscarinic receptors.[1][2] Its clinical utility stems from its ability to induce miosis (pupil constriction) by acting on the iris sphincter muscle, thereby increasing aqueous humor outflow in glaucoma and improving near vision in presbyopia through a pinhole effect.[3] Aceclidine is a chiral molecule, with the S-(+)-enantiomer being the more pharmacologically active form.[4] This guide focuses on the quantitative pharmacology of both enantiomers at the M1-M5 receptor subtypes.

Chemical Properties

| Property | Value |

| Chemical Name | 3-Acetoxyquinuclidine hydrochloride[5] |

| CAS Number | 6109-70-2[5] |

| Molecular Formula | C₉H₁₅NO₂ · HCl[5] |

| Molecular Weight | 205.68 g/mol [5] |

Muscarinic Receptor Pharmacology

Aceclidine and its enantiomers exhibit distinct binding affinities and functional activities across the five muscarinic receptor subtypes. The following tables summarize the available quantitative data.

Binding Affinities (Kᵢ)

Data on the binding affinities of the individual enantiomers of aceclidine for all five cloned human muscarinic receptor subtypes is not extensively available in a single comparative study. However, studies on rat brain homogenates, which contain a mixture of muscarinic receptor subtypes, have provided insights into the high-affinity binding of aceclidine enantiomers.[6]

| Enantiomer | Receptor Subtype | Kᵢ (nM) | Radioligand | Cell/Tissue Type | Reference |

| S-(+)-Aceclidine | M1-M5 | Data not available in a comprehensive study | - | - | - |

| R-(-)-Aceclidine | M1-M5 | Data not available in a comprehensive study | - | - | - |

Note: The available literature indicates a good correlation between the high-affinity dissociation constant (Kн) and muscarinic potency, with S-(+)-aceclidine showing higher affinity than R-(-)-aceclidine in mixed receptor preparations.[6]

Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ)

The functional activity of the aceclidine enantiomers has been characterized in Chinese hamster ovary (CHO) cells stably expressing each of the five human muscarinic receptor subtypes.[4][7]

Table 1: Functional Activity at Gq/₁₁-Coupled Receptors (M₁, M₃, M₅) [4]

| Enantiomer | Receptor Subtype | Assay | EC₅₀ (nM) | Eₘₐₓ (% of Carbachol) |

| S-(+)-Aceclidine | M₁ | Phosphoinositide Hydrolysis | 1,300 | 100 |

| M₃ | Phosphoinositide Hydrolysis | 1,000 | 100 | |

| M₅ | Phosphoinositide Hydrolysis | 3,000 | 100 | |

| R-(-)-Aceclidine | M₁ | Phosphoinositide Hydrolysis | 5,000 | 64 |

| M₃ | Phosphoinositide Hydrolysis | 2,000 | 44 | |

| M₅ | Phosphoinositide Hydrolysis | 6,000 | 54 |

Table 2: Functional Activity at Gᵢ/₀-Coupled Receptors (M₂, M₄) [4]

| Enantiomer | Receptor Subtype | Assay | EC₅₀ (nM) | Eₘₐₓ (% Inhibition) |

| S-(+)-Aceclidine | M₂ | cAMP Inhibition | 300 | 100 |

| M₄ | cAMP Inhibition | 400 | 100 | |

| R-(-)-Aceclidine | M₂ | cAMP Inhibition | 1,000 | 100 |

| M₄ | cAMP Inhibition | 1,500 | 86 |

Signaling Pathways

Aceclidine activates distinct intracellular signaling cascades depending on the muscarinic receptor subtype.

Gq/₁₁-Coupled Signaling (M₁, M₃, M₅ Receptors)

Activation of M₁, M₃, and M₅ receptors by aceclidine initiates the Gq/₁₁ signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][8]

Gᵢ/₀-Coupled Signaling (M₂, M₄ Receptors)

Activation of M₂ and M₄ receptors by aceclidine engages the Gᵢ/₀ signaling pathway. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gᵢ/₀ protein can also modulate other effector proteins, such as ion channels.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacology of this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.[9][10][11][12][13]

Methodology:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with one of the human M1, M2, M3, M4, or M5 receptor subtypes are cultured to confluency.

-

Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[13] The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, cell membranes are incubated with a fixed concentration of a non-selective muscarinic antagonist radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled competitor (S-(+)- or R-(-)-aceclidine).[9][10]

-

Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).[9]

-

The reaction is incubated to equilibrium (e.g., 60-90 minutes at 30°C).[13]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.[13]

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[13]

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

-

Phosphoinositide Hydrolysis Assay (for M₁, M₃, M₅ Receptors)

This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq/₁₁ activation.[2][3][8][14][15]

Methodology:

-

Cell Culture and Labeling:

-

CHO cells stably expressing the M₁, M₃, or M₅ receptor are plated in multi-well plates.

-

The cells are labeled overnight with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool.[14]

-

-

Agonist Stimulation:

-

The cells are washed to remove unincorporated [³H]-myo-inositol and then pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor stimulation.[7]

-

Varying concentrations of the agonist (S-(+)- or R-(-)-aceclidine) are added, and the cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.[7]

-

-

Extraction and Quantification:

-

The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid).

-

Total inositol phosphates are separated from the cell lysate using anion-exchange chromatography.

-

The radioactivity of the eluted inositol phosphates is quantified by scintillation counting.

-

-

Data Analysis:

-

The amount of [³H]-inositol phosphate accumulation is plotted against the log concentration of the agonist.

-

The EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal response) are determined by non-linear regression analysis.

-

cAMP Accumulation Assay (for M₂, M₄ Receptors)

This functional assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gᵢ/₀-coupled receptor activation.[4][7][16][17][18]

Methodology:

-

Cell Culture:

-

CHO cells stably expressing the M₂ or M₄ receptor are plated in multi-well plates.

-

-

Agonist Stimulation:

-

Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7]

-

Adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP.[7]

-

Varying concentrations of the agonist (S-(+)- or R-(-)-aceclidine) are added, and the cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.[7]

-

-

cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[16]

-

-

Data Analysis:

-

The percent inhibition of forskolin-stimulated cAMP accumulation is plotted against the log concentration of the agonist.

-

The IC₅₀ (concentration producing 50% inhibition) and Iₘₐₓ (maximal inhibition) are determined by non-linear regression analysis.

-

Conclusion

This compound is a potent muscarinic agonist with a well-characterized in vitro pharmacological profile. The S-(+)-enantiomer consistently demonstrates higher potency and, for Gq/₁₁-coupled receptors, higher efficacy than the R-(-)-enantiomer. The detailed methodologies and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working with aceclidine and other muscarinic receptor modulators. A thorough understanding of its interactions with the different muscarinic receptor subtypes is crucial for the continued development and optimization of therapies targeting the cholinergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Effects of agonist efficacy on desensitization of phosphoinositide hydrolysis mediated by m1 and m3 muscarinic receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. resources.revvity.com [resources.revvity.com]

The Historical Development and Discovery of Aceclidine: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine, a muscarinic acetylcholine receptor agonist, has a rich history spanning over six decades. Initially synthesized in the Soviet Union and developed in Europe for the treatment of glaucoma, it has recently seen a resurgence in interest, culminating in its approval in the United States for the treatment of presbyopia. This technical guide provides a comprehensive overview of the historical development and discovery of aceclidine, detailing its synthesis, initial pharmacological characterization, and the evolution of our understanding of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the foundational studies that have shaped the trajectory of this compound.

Introduction

Aceclidine, chemically known as 3-acetoxyquinuclidine, is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor agonist. Its journey from a glaucoma treatment in Europe to a modern therapy for presbyopia is a testament to its unique pharmacological profile.[1] This guide will explore the key milestones in the discovery and development of aceclidine, with a focus on the scientific underpinnings of its therapeutic applications.

Historical Development

Discovery and Initial Synthesis

Aceclidine was first synthesized in the early 1960s by Soviet researchers E. E. Mikhlina and M. V. Rubtsov. Their work on quinuclidine derivatives led to the creation of this novel compound. Following its initial synthesis, the miotic properties of aceclidine were investigated, leading to its development as a potential therapy for glaucoma.

Early Clinical Use in Glaucoma

By the late 1960s and early 1970s, aceclidine was introduced into clinical practice in several European countries for the treatment of glaucoma. It was marketed by Chibret under various trade names, including Glaucostat, Glaunorm, and Glaudin.[1] Clinical studies from that era demonstrated its efficacy in lowering intraocular pressure (IOP), with a comparable effect to the then-standard treatment, pilocarpine. Notably, aceclidine was reported to have a more favorable side-effect profile, with less induction of ciliary muscle spasms and accommodative disturbances.

Renewed Interest for Presbyopia

Decades after its initial use for glaucoma, interest in aceclidine was renewed for the treatment of presbyopia. This was driven by a deeper understanding of its mechanism of action, particularly its relative selectivity for the iris sphincter muscle over the ciliary muscle. This selectivity allows for a reduction in pupil size (miosis) to create a "pinhole effect," thereby increasing the depth of focus and improving near vision, with minimal impact on accommodation. This culminated in the approval of an aceclidine-based ophthalmic solution, Vizz, in the United States in 2025 for the treatment of presbyopia.

Chemical Synthesis

Experimental Protocol: Synthesis of Racemic Aceclidine

Materials:

-

3-Quinuclidinol

-

Acetic anhydride

-

Anhydrous ether

-

Hydrogen chloride (gas or solution in anhydrous ether)

Procedure:

-

Esterification: 3-Quinuclidinol is reacted with acetic anhydride. The mixture is typically stirred for an extended period at room temperature or gently heated to drive the reaction to completion.

-

Work-up: After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed, often under reduced pressure.

-

Purification: The crude aceclidine base, which is an oily liquid, can be purified by distillation under vacuum.

-

Salt Formation (optional): For the preparation of the hydrochloride salt, the purified aceclidine base is dissolved in a suitable anhydrous solvent, such as ether. Hydrogen chloride gas is then bubbled through the solution, or a solution of hydrogen chloride in anhydrous ether is added. The aceclidine hydrochloride precipitates as a white solid.

-

Isolation: The precipitated salt is collected by filtration, washed with cold anhydrous ether, and dried under vacuum.

Pharmacological Profile

Aceclidine is a non-selective agonist at muscarinic acetylcholine receptors, although it exhibits some degree of functional selectivity in ocular tissues. Its pharmacological effects are mediated through the activation of these G-protein coupled receptors.

Mechanism of Action and Signaling Pathways

Aceclidine activates both Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.

-

Gq/11-Coupled Pathway (M1, M3, M5): Upon binding to these receptor subtypes, aceclidine stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. In the eye, the activation of M3 receptors on the iris sphincter muscle leads to contraction and subsequent miosis.

-

Gi/o-Coupled Pathway (M2, M4): Activation of these subtypes by aceclidine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

References

Aceclidine Hydrochloride: A Comprehensive Technical Profile on pKa, Solubility, and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of aceclidine hydrochloride, a parasympathomimetic cholinergic agent. The following sections detail its acid dissociation constant (pKa), solubility characteristics in various solvents, and its stability profile under different conditions. This document synthesizes critical data to support research and development activities involving this compound.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of aceclidine, a muscarinic acetylcholine receptor agonist.[1] Its chemical and physical characteristics are fundamental to its formulation, delivery, and pharmacological activity.

pKa Profile

The pKa value is critical for predicting the ionization state of a drug at a given pH, which in turn influences its absorption, distribution, and receptor interaction. Aceclidine, containing a tertiary amine within its quinuclidine ring system, exhibits basic properties.[2]

| Parameter | Value | Source |

| pKa (protonated base) | 9.3 | [1] |

| pKa (predicted) | 9.22 ± 0.33 | [2][3] |

| pKa (calculated) | 9.17 | [2] |

Solubility Profile

The solubility of this compound has been determined in both aqueous and organic solvents. This data is essential for the preparation of stock solutions and final formulations for in vitro and in vivo studies.

| Solvent | Solubility | Source |

| PBS (pH 7.2) | ~10 mg/mL | [4][5] |

| Water | ≥15 mg/mL (at ~60°C) | [6] |

| DMSO | ~30 mg/mL | [4][5] |

| Ethanol | ~30 mg/mL | [4][5] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | [4][5] |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Aceclidine's stability is primarily influenced by pH, temperature, and light.

Degradation Pathway

The primary degradation pathway for aceclidine is the hydrolysis of its ester bond.[7] This reaction is significantly influenced by pH and temperature, yielding acetate and 3-quinuclidinol as the main degradation products.[7] Maintaining a weakly acidic environment is critical to minimize this hydrolytic degradation.[8]

Storage and Handling

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on its physical form.

| Form | Storage Temperature | Duration | Additional Notes | Source |

| Crystalline Solid | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from moisture. | [4][7] |

| Aqueous Solution (PBS) | Room Temperature | Not more than one day | Recommended for immediate use after preparation. | [4] |

| Organic Solvent Stock | -80°C / -20°C | 6 months / 1 month | Purge solvent with inert gas; store in sealed vials away from moisture. | [4][9] |

| Ophthalmic Solution | 2°C to 8°C (Refrigerated) | As specified | Protect from freezing. | [7][8] |

An optimal pH range of 4.5 to 5.5 has been identified for maximizing the stability of aceclidine in ophthalmic solutions.[8][10]

Signaling Pathway and Mechanism of Action

Aceclidine functions as a selective muscarinic acetylcholine receptor agonist, primarily targeting M3 receptors.[1][11] Its mechanism involves stimulating the iris sphincter muscle, leading to pupillary constriction (miosis), which is beneficial in the treatment of conditions like glaucoma and presbyopia.[1][12][13]

Experimental Protocols

The following sections outline generalized yet detailed methodologies for determining the key physicochemical parameters of this compound.

pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[14][15][16] It involves monitoring pH changes in a solution of the drug upon the incremental addition of a titrant.

Methodology:

-

Preparation: A sample solution of this compound (e.g., 1 mM) is prepared in purified water.[14] A constant ionic strength is maintained using a solution like 0.15 M potassium chloride.[14]

-

Calibration: The potentiometer and pH electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10).[14]

-

Titration: The drug solution is made acidic (pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl). The solution is then titrated with a standard base (e.g., 0.1 M NaOH), adding small, precise volumes.[14]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[14]

-

Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The inflection point of the resulting sigmoid curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.[15]

Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[17] It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., PBS pH 7.2, water, ethanol) in a sealed flask.[17]

-

Equilibration: The flask is agitated in a constant temperature environment (e.g., orbital shaker at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]

-

Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) to separate the undissolved solid.[17]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[19]

-

Reporting: The solubility is reported in units such as mg/mL or mol/L.

Stability Assessment by Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[7]

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared (e.g., 1 mg/mL).[7]

-

Stress Conditions: The stock solution is subjected to various stress conditions as per ICH guidelines (e.g., Q1A(R2)).

-

Acid/Base Hydrolysis: The solution is mixed with an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH) and incubated at a specific temperature (e.g., 60°C).[7]

-

Oxidation: The solution is treated with an oxidizing agent like hydrogen peroxide.

-

Thermal Degradation: The solution or solid drug is exposed to elevated temperatures.

-

Photostability: The drug is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Samples are collected at various time intervals (e.g., 0, 6, 12, 24 hours).[7]

-

Analysis: The stressed samples are analyzed using a validated, stability-indicating HPLC method capable of separating the intact drug from its degradation products.[7]

-

Evaluation: The results are used to establish the intrinsic stability of the molecule, identify degradation products, and understand the degradation pathways.

References

- 1. Aceclidine - Wikipedia [en.wikipedia.org]

- 2. Buy Aceclidine | 827-61-2 | >98% [smolecule.com]

- 3. Aceclidine | 827-61-2 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound CAS#: 6109-70-2 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Brief Research Report - International new popular products - News [jl-pharms.com]

- 11. immune-system-research.com [immune-system-research.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. m.youtube.com [m.youtube.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. asianpubs.org [asianpubs.org]

- 19. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

In Vitro Binding Affinity and Functional Profile of Aceclidine at Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a cholinergic agonist that acts on muscarinic acetylcholine receptors (mAChRs). It is of significant interest in drug development due to its potential therapeutic applications. Understanding the in vitro binding affinity and functional activity of aceclidine and its enantiomers at the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its mechanism of action and predicting its pharmacological effects. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of aceclidine, focusing on its binding characteristics and functional potencies at each mAChR subtype. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are also presented to support further research and development.

Data Presentation: Binding Affinity and Functional Potency of Aceclidine

While specific equilibrium dissociation constants (Ki) for aceclidine at each of the five cloned human muscarinic receptor subtypes are not consistently reported in the public domain, functional potency data (EC50) from studies on cells expressing these receptors provide valuable insights into its activity. Aceclidine is a chiral molecule, and its enantiomers, S-(+)-aceclidine and R-(-)-aceclidine, exhibit stereoselective activity.

Table 1: Functional Potency (EC50) of Aceclidine Enantiomers at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Signaling Pathway | Functional Assay | S-(+)-Aceclidine EC50 (nM) | R-(-)-Aceclidine Potency vs. S-(+)-Aceclidine |

| M1 | Gq/11-coupled | Phosphoinositide Hydrolysis | 130 | 2- to 4-fold lower |

| M2 | Gi/o-coupled | cAMP Accumulation Inhibition | 30 | ~3.5-fold lower |

| M3 | Gq/11-coupled | Phosphoinositide Hydrolysis | 100 | 2- to 4-fold lower |

| M4 | Gi/o-coupled | cAMP Accumulation Inhibition | 40 | ~3.5-fold lower |

| M5 | Gq/11-coupled | Phosphoinositide Hydrolysis | Not explicitly stated, but follows the M1/M3 pattern | 2- to 4-fold lower |

Data compiled from studies on Chinese hamster ovary (CHO) cells transfected with the respective human muscarinic receptor subtypes.[1]

The S-(+)-enantiomer of aceclidine is consistently more potent than the R-(-)-enantiomer across all five muscarinic receptor subtypes.[1] In functional assays, the maximal response of R-(-)-aceclidine at M1, M3, and M5 receptors was reported to be only 44% to 64% of that of the S-(+)-isomer, while at the M4 receptor, the maximal response of R-(-)-aceclidine was 86% that of S-(+)-aceclidine.[1] For the M2 receptor, both enantiomers produced the same maximal response.[1]